1-Propylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-Propylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1214148-16-9 . It has a molecular weight of 207.7 and its IUPAC name is 1-propyl-2-piperidinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-Propylpiperidine-2-carboxylic acid hydrochloride is 1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8 (10)9 (11)12;/h8H,2-7H2,1H3, (H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 1-Propylpiperidine-2-carboxylic acid hydrochloride are not detailed in the retrieved documents, piperidine derivatives are known to undergo a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Biocatalyst Inhibition and Metabolic Engineering
Carboxylic acids, including structures similar to "1-Propylpiperidine-2-carboxylic acid hydrochloride," have been studied for their effects on microbial biocatalysts. They are known to inhibit engineered microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer, impacting the production of biorenewable chemicals. Research aims to understand these inhibitory mechanisms to develop metabolic engineering strategies to increase microbial robustness (Jarboe, Royce, & Liu, 2013).
Separation and Purification Technologies
Carboxylic acids' separation from aqueous solutions is a significant area of research due to their importance in industrial chemical processes. Studies have focused on the efficiency of organic compounds and supercritical fluids as solvents for the reactive extraction of carboxylic acids, highlighting the environmentally benign and recoverable characteristics of supercritical CO2 (Djas & Henczka, 2018). Further investigations into solvent developments for liquid-liquid extraction (LLX) of carboxylic acids have reviewed advancements in using ionic liquids and traditional solvent systems, providing direction towards more efficient and less dilutive regeneration strategies (Sprakel & Schuur, 2019).
Biotechnological Routes and Bioactive Compounds
The biotechnological production of lactic acid from biomass and its use as a feedstock for synthesizing valuable chemicals, including those with structures similar to "1-Propylpiperidine-2-carboxylic acid hydrochloride," has been extensively reviewed. These routes offer potential for greener and more cost-effective chemical production processes, with lactic acid serving as a precursor for various biotechnologically relevant compounds (Gao, Ma, & Xu, 2011).
Corrosion Inhibition and Material Science
Carboxylic acids are also studied for their roles in corrosion inhibition, particularly concerning the protection of metals in acidic solutions. Research has focused on the effects of low molecular weight carboxylic acids on the corrosion of copper and the potential for organic acids to act as less corrosive alternatives to traditional acidizing agents in industrial cleaning and oil and gas operations (Bastidas & La Iglesia, 2007).
Novel Carboxylic Acid Bioisosteres in Drug Design
The search for novel carboxylic acid bioisosteres aims to improve the pharmacological profiles of drugs by circumventing issues associated with the carboxylate moiety, such as toxicity, metabolic instability, and limited passive diffusion across biological membranes. This research is testament to the innovative approaches in modern drug design to overcome challenges associated with carboxylic acid-containing drugs (Horgan & O’ Sullivan, 2021).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1-propylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-6-10-7-4-3-5-8(10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVMGHXBOMHKNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylpiperidine-2-carboxylic acid hydrochloride | |
CAS RN |
1214148-16-9 |
Source
|
Record name | 1-propylpiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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